[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a complex organic compound that features a benzodioxole moiety and a fluorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The fluorophenyl group is then introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential in anticancer research. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer properties.
Benzodioxole derivatives as COX inhibitors: These compounds are used as non-steroidal anti-inflammatory drugs and share structural similarities with [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate.
Uniqueness
What sets this compound apart is its combination of the benzodioxole and fluorophenyl groups, which confer unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest for further research and development .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-3-1-2-12(6-14)8-18(22)23-10-17(21)20-9-13-4-5-15-16(7-13)25-11-24-15/h1-7H,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQYSTYJWLUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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